molecular formula C22H18FN3O2S B2845171 N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206986-64-2

N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2845171
CAS No.: 1206986-64-2
M. Wt: 407.46
InChI Key: NPINPCCMPKRLMF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-fluorophenyl substituent at position 7 of the heterocyclic core and an acetamide side chain linked to a 3,4-dimethylphenyl group (). The 4-fluorophenyl group enhances electronic interactions with biological targets, while the 3,4-dimethylphenyl acetamide moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-3-8-17(9-14(13)2)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-4-6-16(23)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPINPCCMPKRLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18FN3O4S
  • Molecular Weight : 439.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The compound can interact with specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : It may affect the expression of genes associated with tumorigenesis and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer) : Demonstrated IC50 values indicating potent cytotoxicity.
  • MV4-11 (acute biphenotypic leukemia) : Exhibited effective growth inhibition at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

A selection of studies highlights the compound's biological activities:

StudyFindings
Demonstrated significant inhibition of cancer cell proliferation in MCF-7 and MV4-11 cell lines with IC50 values of 0.3 µM and 1.2 µM respectively.
Investigated the effects on pMAPK levels in normal tissues; showed dose-dependent inhibition after administration.
Reported on the synthesis and characterization of similar thieno[3,2-d]pyrimidine derivatives with promising biological profiles.

Pharmacological Applications

The compound is being explored for potential therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key signaling pathways positions it as a candidate for developing new anticancer therapies.
  • Infectious Disease Treatment : The antimicrobial activity suggests potential use in treating bacterial infections.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares its thieno[3,2-d]pyrimidin-4-one core with several analogs but differs in substituent patterns. Key structural analogs include:

Compound Name Core Structure Position 7 Substituent Acetamide Substituent Key Differences vs. Target Compound
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl 3,4-Dimethoxyphenethyl Methoxy vs. methyl groups; ethyl linker
N-(3-Methoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl 3-Methoxybenzyl Methoxybenzyl vs. dimethylphenyl; increased polarity
N-(2-Chloro-4-methylphenyl)-2-[7-phenyl-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl 2-Chloro-4-methylphenyl Chlorine substituent; absence of 4-fluorophenyl
N-(3,4-Difluorophenyl)-2-(4-chlorophenyl)acetamide Simple acetamide (no thienopyrimidine) 3,4-Difluorophenyl Different core; halogen-rich substituents

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances π-π stacking and dipole interactions compared to non-fluorinated analogs (e.g., phenyl in ) .
  • Substituent Effects : Methoxy groups () increase polarity but may reduce metabolic stability compared to methyl groups due to susceptibility to demethylation .
  • Halogenation : Chlorine substituents () improve binding affinity but may elevate toxicity risks .
Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 409.89 g/mol, ) is heavier than simpler analogs like N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (MW ≈ 281.69 g/mol, ), influencing bioavailability .
  • Hydrogen Bonding: The acetamide NH acts as an H-bond donor (1 donor, 4 acceptors in target compound), similar to analogs in and , facilitating target engagement .

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